1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Vue d'ensemble

Description

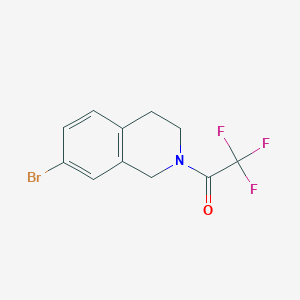

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a trifluoroethanone group attached to the nitrogen atom of the isoquinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves the bromination of 3,4-dihydroisoquinoline followed by the introduction of the trifluoroethanone group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The trifluoroethanone group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has been investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit anticancer properties. A study focused on the synthesis of various trifluoroethanone derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation was highlighted as a potential mechanism of action .

Neuropharmacology

The isoquinoline scaffold is known for its neuropharmacological properties. Compounds similar to this compound have been studied for their effects on neurotransmitter systems.

Case Study: Dopaminergic Activity

A study explored the dopaminergic activity of isoquinoline derivatives, suggesting that modifications at the 7-position could enhance receptor binding affinity. This indicates the potential for developing new treatments for neurological disorders such as Parkinson's disease .

Synthesis of Novel Materials

The trifluoroethanone moiety is valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals. The unique reactivity of this functional group allows for the development of new materials with enhanced properties.

Data Table: Comparison of Fluorinated Compounds

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Compound A | Pharmaceuticals | High stability, low toxicity |

| Compound B | Agrochemicals | Increased efficacy against pests |

| This compound | Drug development | Potential anticancer and neuropharmacological effects |

Mécanisme D'action

The mechanism of action of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoroethanone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Bromo-3,4-dihydroisoquinoline

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This group enhances the compound’s electrophilicity and can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Activité Biologique

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS No. 181514-35-2) is a synthetic compound belonging to the class of isoquinoline derivatives. This compound has garnered attention due to its potential biological activities, including pharmacological effects and interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy and mechanisms of action.

- Molecular Formula : C11H9BrF3NO

- Molecular Weight : 308.09 g/mol

- InChI Key : VKQVUQYZTXGZLW-UHFFFAOYSA-N

- PubChem ID : 10968831

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with isoquinoline structures often exhibit antimicrobial properties. A study by demonstrates that similar isoquinoline derivatives show significant activity against a range of bacterial strains. Although specific data for this compound is limited, its structural similarity suggests potential efficacy.

Neuropharmacological Effects

Isoquinolines are known for their neuropharmacological effects. A review highlighted that certain derivatives can influence neurotransmitter systems, potentially acting as modulators for conditions such as depression and anxiety . The specific effects of this compound on neurotransmitter levels remain to be fully elucidated.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate that isoquinoline derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar trifluoroethanone moieties have shown promising results in inhibiting cell proliferation in vitro . Further studies are needed to assess the specific cytotoxic effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological implications of isoquinoline derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

- Neuropharmacological Assessment : In a neuropharmacology study, researchers observed that isoquinoline compounds affected serotonin and dopamine receptors in vitro. These findings suggest a potential for developing therapeutic agents for mood disorders .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain isoquinoline derivatives induced apoptosis through caspase activation pathways. This highlights the potential for further exploration into the anticancer properties of related compounds .

Propriétés

IUPAC Name |

1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQVUQYZTXGZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450227 | |

| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181514-35-2 | |

| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.